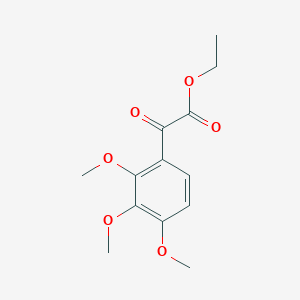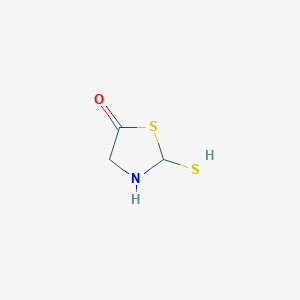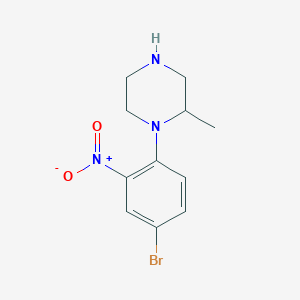![molecular formula C13H15F3N2O B6329017 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1240575-10-3](/img/structure/B6329017.png)
2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O . It is related to 2-Methyl-3-(trifluoromethyl)benzoyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” consists of a piperazine ring, which is a heterocyclic amine, attached to a benzoyl group that carries a trifluoromethyl substituent .Applications De Recherche Scientifique
Medicine: Antidepressant and Antipsychotic Agent Development
This compound has been identified as a structural unit in a variety of promising drugs, particularly in the realm of mental health. It is found in the development of new antidepressants and antipsychotics, where its unique structure contributes to the modulation of neurotransmitter systems .
Agriculture: Pesticide and Fungicide Synthesis
In agriculture, “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” serves as an intermediate in the synthesis of pesticides and fungicides. Its trifluoromethyl group is particularly effective in enhancing the biological activity of these compounds against a wide range of agricultural pests .
Materials Science: Polymer Additive
The compound’s robust chemical structure makes it suitable as an additive in polymer synthesis, where it can impart desirable properties such as resistance to degradation, thermal stability, and improved mechanical strength .
Environmental Science: Environmental Remediation
Research has explored the use of this compound in environmental remediation processes. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from contaminated sites .
Biochemistry: Enzyme Inhibition Studies
“2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is utilized in biochemistry for studying enzyme inhibition. Its ability to bind to active sites can shed light on the mechanisms of action of various enzymes, which is crucial for drug development .
Pharmacology: Kinase Inhibitor Research
In pharmacology, this compound is part of the ongoing research to develop kinase inhibitors, which are important in the treatment of cancers and other diseases. It has been used to create potent inhibitors that show promise in targeting specific kinases involved in disease pathways .
Analytical Chemistry: Chromatographic Analysis
The compound’s distinct chemical signature enables its use in analytical chemistry, particularly in chromatographic techniques. It can serve as a standard or a derivative for the detection and quantification of various substances .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is involved in process optimization. Its stability and reactivity are leveraged to improve the efficiency and yield of chemical manufacturing processes .
Propriétés
IUPAC Name |
(2-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-5-6-18(9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHDFFCOCYYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)





![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)
![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

